N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide
Description
Historical Context of Imidazo[1,2-a]pyrimidine Scaffold Development
The imidazo[1,2-a]pyrimidine scaffold traces its medicinal origins to 1967, when Duschinsky and colleagues patented fluorinated derivatives as antiviral agents. By the 1970s, researchers identified antifungal and anti-inflammatory applications for substituted variants, with guanine-functionalized analogues showing antibacterial efficacy by 1976. The 1980s–1990s saw expansion into cardiovascular and neurological domains, including anxiolytic agents targeting GABA receptors. A pivotal shift occurred in the 2000s with the scaffold’s adoption in kinase inhibition, exemplified by p38 MAPK blockers for rheumatoid arthritis and tyrosine kinase inhibitors for asthma. Contemporary applications focus on oncology, evidenced by 2021 studies of imidazopyrimidine-based STING agonists for immunotherapy.
Synthetic methodologies evolved in parallel, transitioning from classical condensations to microwave-assisted, catalyst-free annulations that improve yields and reduce reaction times. For instance, Rao et al. demonstrated a green synthesis route using H~2~O-isopropyl alcohol under microwave irradiation, achieving imidazo[1,2-a]pyrimidine derivatives with 85–92% yields.
Structural Significance of the Imidazopyrimidine-Benzamide Hybrid
The hybrid architecture combines two bioactive domains:
- Imidazo[1,2-a]pyrimidine core : A planar, electron-rich bicyclic system enabling π-stacking with aromatic residues in enzyme active sites. The N1 and N3 atoms facilitate hydrogen bonding, while the fused ring system confers metabolic stability.
- 3-Methoxybenzamide moiety : The methoxy group at position 3 enhances lipid solubility and membrane permeability compared to parent benzamides. The amide linkage provides rotational flexibility, allowing optimal positioning for target engagement.
Crystallographic data for analogous compounds (e.g., N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide) reveal a dihedral angle of 68.5° between the imidazopyrimidine and methoxyphenyl planes, suggesting conformational adaptability during protein binding. Substituent effects are critical:
| Position | Functional Group | Impact |
|---|---|---|
| 2 (Pyrimidine) | Methoxyphenyl | Enhances COX-2 selectivity by filling hydrophobic pocket |
| 5 (Benzamide) | Methoxy | Stabilizes H-bond with Ser530 in COX-2 catalytic domain |
Position Within Medicinal Chemistry Landscape
This compound occupies a strategic niche in targeted therapy development:
- COX-2 Inhibition : Outperforms diclofenac in protein denaturation assays (58.3% vs. 40.91% inhibition at 100 μM), attributed to dual hydrophobic interactions from the imidazopyrimidine and polar contacts from the benzamide.
- Hedgehog Pathway Antagonism : Suppresses Smoothened (Smo) receptor activity with IC~50~ = 0.03 μM in Gli-luc assays, overcoming vismodegib resistance in Daoy cells.
- Kinase Modulation : Preliminary data suggest inhibitory activity against TYK2 and CDK4/6, positioning it as a multi-kinase inhibitor lead.
Compared to first-generation imidazopyrimidines, the benzamide extension reduces off-target effects by 37% in cytochrome P450 screening panels, addressing a key limitation of earlier scaffolds.
Rationale for Research Interest in Methoxy-Substituted Benzamide Derivatives
Methoxy groups confer three pharmacological advantages:
- Metabolic Stability : Ortho-methoxy substitution slows hepatic CYP3A4-mediated demethylation, extending plasma half-life from 2.1 hr (unsubstituted) to 5.8 hr.
- Target Affinity : In COX-2, the 3-methoxy oxygen forms a 2.9 Å H-bond with Arg120, while the benzamide carbonyl interacts with Tyr355 via water-mediated hydrogen bonding.
- Solubility Profile : LogP decreases from 3.8 (parent benzamide) to 2.9, maintaining cell permeability while improving aqueous solubility (1.2 mg/mL vs. 0.4 mg/mL).
Structure-activity relationship (SAR) studies highlight the necessity of dual methoxy groups: removing either the 2-methoxyphenyl or 3-methoxybenzamide moiety reduces COX-2 inhibition by 89% and 76%, respectively.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-16-6-3-5-15(11-16)20(26)23-17-12-14(7-8-19(17)28-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBKLSFTZJRYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of carbanion intermediates from malononitrile-active methylene compounds, which then attack the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form olefin intermediates .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyrimidine derivatives often involve one-pot, multicomponent protocols. These methods are efficient and can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions (e.g., Suzuki reaction) and various acids for condensation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed coupling reactions can yield pyrimidine-containing compounds .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating conditions such as cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with the COX-2 enzyme. The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, inhibiting the enzyme’s activity. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds also exhibit high potency and selectivity as COX-2 inhibitors.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar structure and are studied for their biological activities.
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a promising candidate for further development in medicinal chemistry .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide is a complex organic compound known for its unique structural features, which include an imidazo[1,2-a]pyrimidine moiety and methoxy-substituted phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. The inhibition of COX-2 is significant as it plays a crucial role in inflammatory processes and pain management.
Structural Characteristics
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazo[1,2-a]pyrimidine moiety | A fused ring structure contributing to biological activity. |
| Methoxy groups | Enhance solubility and bioavailability. |
| Benzamide component | Imparts pharmacological properties relevant to COX-2 inhibition. |
Research indicates that this compound acts primarily as a COX-2 inhibitor. By binding to the active site of the COX-2 enzyme, the compound inhibits its activity, leading to reduced production of prostaglandins—molecules that mediate inflammation and pain. This mechanism underlies its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound exhibits unique selectivity and potency as a COX-2 inhibitor. Below is a comparison table highlighting similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Contains benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
The distinct substitution pattern of this compound enhances its selectivity compared to other compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Anti-inflammatory Studies : In vitro assays demonstrated that the compound effectively reduces inflammatory markers in cell lines exposed to pro-inflammatory stimuli.
- Study Reference : A study highlighted that the compound significantly lowered levels of TNF-alpha and IL-6 in treated macrophages.
-
Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
-
Cell Lines Tested :
- HCT-116 (colorectal carcinoma)
- MCF-7 (breast cancer)
- NCI-H460 (lung carcinoma)
-
IC50 Values :
- HCT-116: 0.5 µM
- MCF-7: 0.8 µM
- NCI-H460: 0.6 µM
-
Cell Lines Tested :
These findings suggest that this compound may serve as a lead compound for further drug development targeting both inflammatory diseases and cancer.
Q & A
Q. What are the recommended synthetic routes for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide, and how can reaction yields be optimized?
The synthesis typically involves coupling imidazo[1,2-a]pyrimidine intermediates with substituted benzamide precursors. A validated approach includes:
- Step 1 : Prepare the imidazo[1,2-a]pyrimidine core via cyclization of 2-aminopyrimidine with α-bromoketones or via iodine-catalyzed reactions (e.g., as seen in imidazo[1,2-a]pyrazine derivatives) .
- Step 2 : Functionalize the phenyl ring with methoxy groups using Ullmann coupling or nucleophilic aromatic substitution.
- Step 3 : Couple the imidazo[1,2-a]pyrimidine moiety to the benzamide via Buchwald-Hartwig amidation or Suzuki-Miyaura cross-coupling .
Optimization : Yields (>70%) are achieved by controlling temperature (80–110°C), using Pd catalysts (e.g., Pd(PPh₃)₄), and optimizing solvent polarity (DMF or THF). Purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Q. How can the structure of this compound be confirmed spectroscopically?
Key spectroscopic methods include:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Kinase Inhibition : Screen against tyrosine kinases (e.g., DDR1/2) using ATP-competitive ELISA .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported solid-state properties?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving polymorphism or hydration states. For example:
- Crystalline Forms : Novartis patents describe methods to stabilize crystalline phases via solvent recrystallization (e.g., ethanol/water mixtures) .
- Data Discrepancies : If NMR suggests purity but bioactivity varies, SCXRD can identify conformational isomers or packing defects. Thermal analysis (DSC/TGA) complements this by detecting hydrate loss .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
SAR optimization involves:
- Core Modifications : Replace methoxy groups with halogens or alkyl chains to alter lipophilicity (logP) .
- Heterocycle Substitution : Introduce pyridine or triazole rings at the benzamide position to enhance kinase binding .
- Bioisosteres : Replace the amide with sulfonamide or urea groups to improve metabolic stability .
Example : A derivative with a trifluoromethyl group at the phenyl ring showed 10× higher DDR1 inhibition (IC₅₀ = 12 nM vs. 120 nM for parent compound) .
Q. How can conflicting data on mechanism of action (MoA) be addressed?
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate kinase targets (e.g., DDR1/2) .
- Off-Target Profiling : Employ proteome-wide affinity chromatography or thermal shift assays .
- Pathway Analysis : Transcriptomics (RNA-seq) can identify downstream effects (e.g., apoptosis vs. cell cycle arrest) .
Q. What computational methods aid in optimizing pharmacokinetic properties?
- ADME Prediction : Use QSAR models to predict solubility (<50 µM requires PEG-400 co-solvents) and CYP450 metabolism (e.g., CYP3A4 liability) .
- Docking Studies : Molecular dynamics (MD) simulations with kinase ATP-binding pockets guide substituent placement (e.g., hydrophobic interactions with Val 96 in DDR1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
